The History and Discovery of Puberulic Acid: A Technical Guide
The History and Discovery of Puberulic Acid: A Technical Guide
Abstract
Puberulic acid, a tropolone natural product, has garnered significant scientific interest since its discovery in the early 20th century. Initially identified as a metabolite of Penicillium species, its unique seven-membered ring structure and diverse biological activities have prompted extensive research. This technical guide provides a comprehensive overview of the history, discovery, and characterization of puberulic acid. It details the seminal experimental protocols for its isolation and structure elucidation, presents key quantitative data on its biological activities, and explores its known mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals interested in the rich history and therapeutic potential of this fascinating molecule.
Introduction
Puberulic acid (C₈H₆O₆) is a tropolone derivative first isolated from the fungus Penicillium puberulum.[1][2][3] Its discovery marked a significant advancement in the field of natural product chemistry, introducing a new class of compounds with a distinctive seven-membered aromatic ring system.[4] Over the decades, research has unveiled its potent biological activities, including antimalarial and cytotoxic properties. More recently, puberulic acid has gained public attention due to its implication in health issues associated with contaminated red yeast rice supplements, leading to a renewed focus on its toxicological profile.[4][5] This guide will delve into the historical context of its discovery, the meticulous experiments that led to the elucidation of its structure, and the subsequent studies that have defined its biological and toxicological significance.
History and Discovery
The story of puberulic acid begins in the early 1930s with the pioneering work of Harold Raistrick and his colleagues, who were systematically investigating the metabolic products of microorganisms.
Initial Isolation and Characterization
In 1932, J. H. Birkinshaw and H. Raistrick reported the isolation of two new crystalline substances, puberulic acid and a related compound, from the culture medium of Penicillium puberulum Bainier and Penicillium aurantio-virens Biourge grown on a glucose-based medium.[3] Their work laid the foundation for all subsequent research on this molecule.
Structure Elucidation
While Birkinshaw and Raistrick determined the molecular formula of puberulic acid as C₈H₆O₆, its unique tropolone structure was not fully elucidated until 1950.[5] Through a series of chemical degradation and derivatization experiments, R. E. Corbett, A. W. Johnson, and A. R. Todd definitively established the structure of puberulic acid.[6][7] This was a significant achievement, as the concept of aromaticity in non-benzenoid systems like tropolones was a relatively new and exciting area of organic chemistry at the time.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies adapted from the historical literature on the isolation and characterization of puberulic acid.
Fermentation and Isolation of Puberulic Acid (Adapted from Birkinshaw & Raistrick, 1932)
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Microorganism and Culture Conditions: Penicillium puberulum was cultured on a Czapek-Dox medium containing glucose as the primary carbon source. The cultures were incubated at 24°C for approximately 16-20 days.
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Extraction: The culture filtrate was acidified with hydrochloric acid, leading to the precipitation of a crude mixture of acids. This precipitate was then filtered, washed, and dried.
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Purification: The crude acid mixture was dissolved in sodium bicarbonate solution and then reprecipitated by the addition of acid. Further purification was achieved by recrystallization from water, yielding pale yellow needles of puberulic acid.
Structure Determination Experiments (Adapted from Corbett, Johnson & Todd, 1950)
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Methylation: Treatment of puberulic acid with diazomethane yielded a trimethyl derivative, indicating the presence of three acidic hydroxyl groups.
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Oxidative Degradation: Ozonolysis of puberulic acid yielded carbon dioxide, oxalic acid, and other small fragments, providing clues about the underlying carbon skeleton.[6]
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Synthesis of Derivatives: Various derivatives, including acetyl and benzoyl esters, were synthesized to characterize the hydroxyl groups and deduce their positions on the tropolone ring.
Quantitative Data
This section summarizes the key quantitative data related to the physicochemical properties and biological activities of puberulic acid in structured tables for easy reference.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₆ | [5] |
| Molecular Weight | 198.13 g/mol | [8] |
| Melting Point | 316-318 °C (decomposes) | |
| Appearance | Pale yellow needles |
Spectroscopic Data
| Technique | Key Data | Reference |
| ¹H NMR (CD₃OD) | δ 7.90 (s, 2H) | |
| ¹³C NMR (CD₃OD) | δ 169.12, 160.17, 156.52, 129.00, 119.76 | |
| Infrared (IR) | νmax (cm⁻¹) 3502, 3259, 1697, 1593, 1535 | |
| Mass Spectrometry (MS) | [M]+ m/z 198.0164 |
Biological Activity
| Activity | Cell Line/Organism | IC₅₀/EC₅₀ | Reference |
| Antimalarial | Plasmodium falciparum (chloroquine-sensitive) | 0.01 µg/mL | [5] |
| Antimalarial | Plasmodium falciparum K1 (chloroquine-resistant) | 0.050 µM | [9] |
| Cytotoxicity | Human MRC-5 cells | 57.2 µg/mL | [5] |
| Cytotoxicity | Human leukemia U937 cells | Strong cytotoxicity | [5] |
| Nephrotoxicity | 3D-cultured human renal proximal tubular epithelial cells (3D-RPTECs) | EC₅₀ = 24.7 µM (at 7 days) | |
| OAT1 Inhibition | HEK293 cells expressing OAT1 | IC₅₀ = 5.4 µM |
Signaling Pathways and Mechanisms of Action
The biological activities of puberulic acid are a consequence of its interaction with specific cellular pathways. This section explores the known mechanisms of action and provides visual representations using Graphviz.
Cytotoxicity and Apoptosis
Puberulic acid has been shown to induce apoptosis in cancer cell lines.[5] One of its proposed mechanisms involves the downregulation of gp91-phox, a critical component of the NADPH oxidase complex, which is involved in the production of reactive oxygen species (ROS).[5]
Nephrotoxicity via OAT1 Inhibition
Recent studies have highlighted the nephrotoxic potential of puberulic acid. This toxicity is, at least in part, mediated by its inhibition of the Organic Anion Transporter 1 (OAT1), a key transporter in the renal proximal tubules responsible for the elimination of various drugs and toxins.
Conclusion
From its serendipitous discovery in the 1930s to its recent emergence as a molecule of toxicological concern, puberulic acid has had a rich and evolving history. The early work of pioneers like Raistrick and Todd not only unveiled a novel chemical scaffold but also opened the door to a new area of natural product chemistry. The potent biological activities of puberulic acid, particularly its antimalarial effects, continue to make it a subject of interest for drug discovery. However, the recent incidents of nephrotoxicity underscore the importance of a thorough understanding of its mechanism of action and toxicological profile. This technical guide has aimed to provide a comprehensive resource for researchers by consolidating the historical and scientific knowledge surrounding this remarkable molecule, thereby facilitating future investigations into its therapeutic potential and risks.
References
- 1. Mechanism of puberulic acid contamination in red yeast rice tablets that caused a serious food poisoning outbreak in Japan [jstage.jst.go.jp]
- 2. Mechanism of puberulic acid contamination in red yeast rice tablets that caused a serious food poisoning outbreak in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies in the biochemistry of micro-organisms: Puberulic acid C(8)H(6)O(6) and an acid C(8)H(4)O(6), new products of the metabolism of glucose by Penicillium puberulum Bainier and Penicillium aurantio-virens Biourge. With an appendix on certain dihydroxybenzenedicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
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- 8. Puberulic Acid | C8H6O6 | CID 592860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antimalarial troponoids, puberulic acid and viticolins; divergent synthesis and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
